2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopropane Derivatives in Synthetic Chemistry
Cyclopropane derivatives are pivotal in synthetic chemistry for constructing complex molecular architectures due to their reactivity and ring strain. For instance, cyclopropanes can undergo ring-opening reactions, providing a thermodynamic driving force for the synthesis of various compounds. This characteristic makes them valuable intermediates in organic synthesis, where they serve as precursors for the construction of heterocyclic compounds, including pyrans and furans, under catalytic conditions (Ma et al., 2004). Moreover, the manipulation of cyclopropane rings through halometalation and halogen anion attacks enables the selective formation of products with less-substituted C=C bonds, which can be further functionalized to yield new heterocyclic products (Ma et al., 2004).
Biological Evaluation and Enzyme Inhibition
Cyclopropane-containing compounds have been evaluated for their biological activities, such as enzyme inhibition. For example, bromophenol derivatives with a cyclopropyl moiety have shown efficacy as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, suggesting their potential in treating neurological diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). Such studies underscore the relevance of cyclopropane derivatives in medicinal chemistry, where the unique cyclopropyl ring structure contributes to the bioactive profile of the compounds.
Chiral Cyclopropane Synthesis
The synthesis of chiral cyclopropane units demonstrates the versatility of cyclopropane derivatives in creating compounds with specific stereochemical configurations. Chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed, showcasing the synthetic utility of cyclopropane derivatives in creating enantiomerically pure compounds (Kazuta et al., 2002). These compounds are crucial for studying the biological activity of stereochemically complex molecules and for the development of drugs with specific enantiomeric configurations.
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h7-10H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGADNYACXEHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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